

(4-Chlorobutoxy)trimethylsilane CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chlorobutoxy)trimethylsilane

Cat. No.: B3047245

[Get Quote](#)

In-Depth Technical Guide: (4-Chlorobutoxy)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-Chlorobutoxy)trimethylsilane**, a bifunctional organosilicon compound of interest in chemical synthesis and materials science. This document consolidates its chemical identity, including its Chemical Abstracts Service (CAS) number, and presents a summary of its spectral properties. Detailed experimental protocols for its synthesis and characterization are outlined to support its application in research and development.

Chemical Identity

- Chemical Name: **(4-Chlorobutoxy)trimethylsilane**
- CAS Number: 13617-19-1[[1](#)][[2](#)]
- Molecular Formula: C₇H₁₇ClOSi[[1](#)]
- Molecular Weight: 180.75 g/mol

- Synonyms: 1-(Trimethylsilyloxy)-4-chlorobutane, 4-Trimethylsiloxychlorobutane

Physicochemical Properties

Property	Value
Appearance	Colorless to pale yellow liquid
Purity	Typically ≥95%
Storage Conditions	Store in a cool, dry, well-ventilated area

Spectral Data

Due to the limited availability of public spectral data for **(4-Chlorobutoxy)trimethylsilane**, representative spectral data for structurally similar compounds and functional groups are provided below for reference. Researchers should perform their own spectral analysis for definitive characterization.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR signals for **(4-Chlorobutoxy)trimethylsilane** are as follows:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-O-CH ₂ -CH ₂ -
~3.5	Triplet	2H	-CH ₂ -CH ₂ -Cl
~1.8	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -Cl
~1.6	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -
~0.1	Singlet	9H	-Si(CH ₃) ₃

¹³C NMR Spectroscopy (Predicted)

The anticipated carbon NMR signals for **(4-Chlorobutoxy)trimethylsilane** are as follows:

Chemical Shift (ppm)	Assignment
~63	-O-CH ₂ -
~45	-CH ₂ -Cl
~32	-CH ₂ -CH ₂ -Cl
~29	-O-CH ₂ -CH ₂ -
~0	-Si(CH ₃) ₃

Infrared (IR) Spectroscopy (Predicted)

Key infrared absorption bands expected for **(4-Chlorobutoxy)trimethylsilane** include:

Wavenumber (cm ⁻¹)	Functional Group Vibration
2960-2850	C-H stretch (alkyl)
1250, 840, 750	Si-C stretch and deformation in -Si(CH ₃) ₃
1100-1000	C-O-Si stretch
750-650	C-Cl stretch

Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of **(4-Chlorobutoxy)trimethylsilane** is expected to show fragmentation patterns characteristic of silyl ethers and alkyl halides. Key predicted fragments include:

m/z	Fragment Ion
165	[M - CH ₃] ⁺
149	[M - Cl] ⁺
103	[Si(CH ₃) ₃ O] ⁺
73	[Si(CH ₃) ₃] ⁺

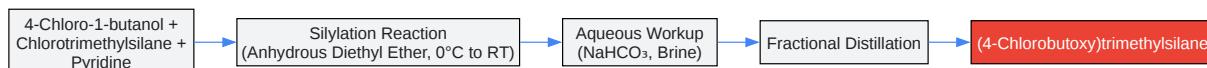
Experimental Protocols

Synthesis of (4-Chlorobutoxy)trimethylsilane

A common method for the synthesis of **(4-Chlorobutoxy)trimethylsilane** involves the silylation of 4-chloro-1-butanol with a suitable silylating agent, such as chlorotrimethylsilane, in the presence of a base.

Materials:

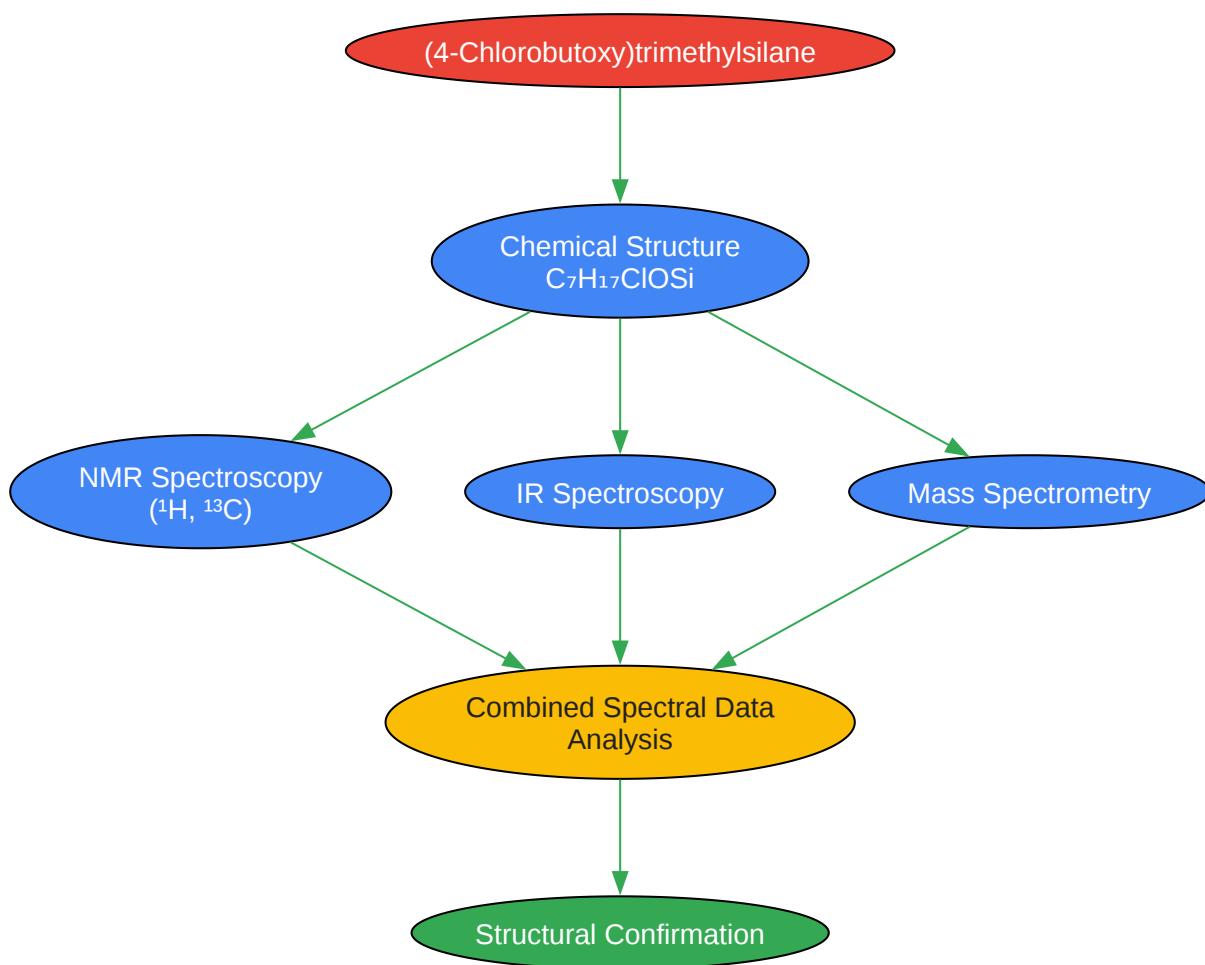
- 4-Chloro-1-butanol
- Chlorotrimethylsilane
- Anhydrous pyridine (or another suitable base like triethylamine)
- Anhydrous diethyl ether (or another suitable aprotic solvent)
- Anhydrous sodium sulfate (for drying)


Procedure:

- To a stirred solution of 4-chloro-1-butanol and anhydrous pyridine in anhydrous diethyl ether, cooled in an ice bath, add chlorotrimethylsilane dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.

- Purify the crude product by fractional distillation under reduced pressure to obtain pure **(4-Chlorobutoxy)trimethylsilane**.

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **(4-Chlorobutoxy)trimethylsilane**.

Logical Relationship of Spectral Data

[Click to download full resolution via product page](#)

Caption: The logical flow for structural confirmation using various spectral techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobutoxy(trimethyl)silane, 13617-19-1 | BroadPharm [broadpharm.com]
- 2. (4-Chlorobutoxy)trimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- To cite this document: BenchChem. [(4-Chlorobutoxy)trimethylsilane CAS number and spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047245#4-chlorobutoxy-trimethylsilane-cas-number-and-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com